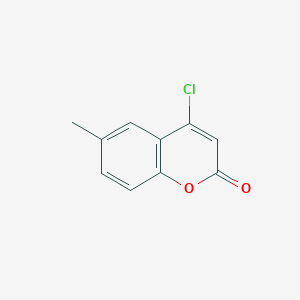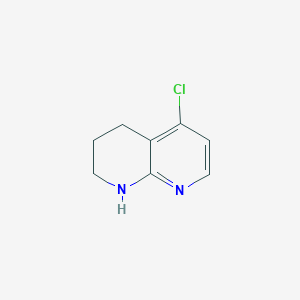
5-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine is an organic intermediate . It is a derivative of 1,8-naphthyridine, which has antibacterial properties related to the fluoroquinolones . This compound can be used to prepare (E)-3-(5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylic acid . It acts as a Fab I inhibitor and has antibacterial activity, making it useful for treating bacterial infections in mammals, especially humans .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydro-1,8-naphthyridine can be achieved by reducing 1,8-naphthyridine with hydrogen . Another method involves the catalytic reduction of 1,8-naphthyridine with palladium on charcoal in ethanol, which yields the corresponding 1,2,3,4-tetrahydro-derivatives .Molecular Structure Analysis
The molecular weight of this compound is 168.63 . Its IUPAC name is this compound and its InChI code is 1S/C8H9ClN2/c9-7-3-5-11-8-6(7)2-1-4-10-8/h3,5H,1-2,4H2,(H,10,11) .Chemical Reactions Analysis
The reactivity of 1,5-naphthyridine derivatives, which are similar to this compound, has been studied extensively . These compounds react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Physical And Chemical Properties Analysis
This compound is a powder . It should be stored at a temperature of 4 degrees Celsius .科学的研究の応用
Construction of Bridging Ligands and Ru(II) Complexes
1,5-Naphthyridine derivatives have been utilized to construct new bidentate and tridentate ligands via Stille coupling or Friedlander condensation methodologies. These ligands have then been used to prepare mono- and dinuclear Ru(II) complexes, showing potential applications in photophysics due to their light absorption and electrochemical properties, indicating their utility in materials science and catalysis (Singh & Thummel, 2009).
Reactivity with Amines
The reactivity of 4-cyano-1,3-dichloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine with nucleophiles has been explored to obtain mono- and di-amino-substituted derivatives. This study provides insight into the synthetic flexibility of naphthyridine derivatives, showing their potential in the synthesis of complex organic molecules (Sirakanyan et al., 2014).
Photoluminescent Properties
Research on tetracarbonyl(naphthyridylcarbamoyl)rhenium(I) and tetracarbonyl(naphthyridylamido)rhenium(I) complexes has revealed their significant photoluminescent properties. These complexes demonstrate potential applications in the development of new luminescent materials, which could be used in lighting, display technologies, and as probes in biological systems (Zuo et al., 2003).
Organic Semiconductor Materials
A series of 4,8-substituted 1,5-naphthyridines have been synthesized, characterized, and their opto-electrical properties studied. They exhibit blue fluorescence and have been proposed as promising materials for high-efficiency OLEDs due to their electron-transport and hole-injecting/hole-transport materials properties, highlighting their potential in electronic and optoelectronic devices (Wang et al., 2012).
Metal Complex Formation and Biological Activity
Fused 1,5-naphthyridines are noted for their role in synthetic organic chemistry and their biological activities. They serve as ligands for metal complex formation and show potential in pharmaceutical applications due to their varied biological properties. This versatility underscores their importance in both chemical synthesis and medicinal chemistry (Masdeu et al., 2020).
作用機序
Target of Action
It’s structurally related to the 1,5-naphthyridine class of compounds, which are known to exhibit a variety of biological activities .
Mode of Action
It’s known that 1,5-naphthyridines can react readily with alkyl halides to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .
Biochemical Pathways
1,5-naphthyridines are known to exhibit a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s worth noting that the compound is reported to have high gi absorption , which could potentially impact its bioavailability.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
将来の方向性
The future directions for 5-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine could involve further exploration of its antibacterial properties and potential applications in treating bacterial infections . Additionally, the development of more eco-friendly, safe, and atom-economical approaches for the synthesis of 1,8-naphthyridines, including this compound, is an area of ongoing research .
生化学分析
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
5-chloro-1,2,3,4-tetrahydro-1,8-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c9-7-3-5-11-8-6(7)2-1-4-10-8/h3,5H,1-2,4H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWCZXDPDAMGQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN=C2NC1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2939144.png)

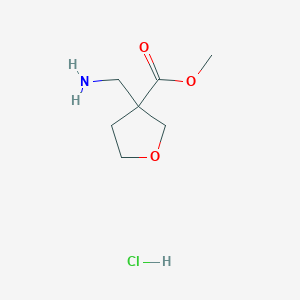
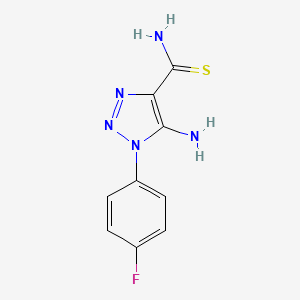
![N-methyl-1-[(E)-2-phenylethenyl]sulfonyl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide](/img/structure/B2939151.png)
![N'-[(Z)-phenylmethylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide](/img/structure/B2939152.png)

![2-({[2-(4-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]thio}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2939156.png)
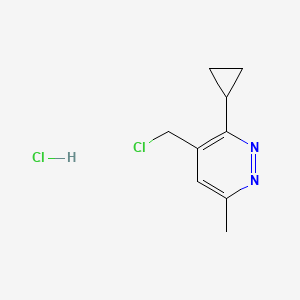
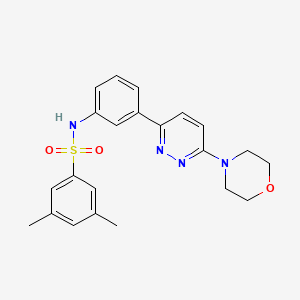
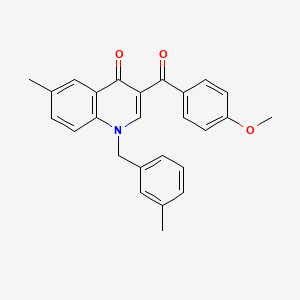
![N-[4-(acetylamino)phenyl]-2-phenoxyacetamide](/img/structure/B2939163.png)
